Unique Pyridyl-Thiophene Substituent Enhances H-Bonding & Metal Coordination
The target compound features a 3-(5-(pyridin-2-yl)thiophen-2-yl) group, which introduces an additional pyridine nitrogen capable of acting as a hydrogen bond acceptor and a potential metal chelator . In contrast, 6-chloro-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1032705-56-8) lacks this pyridyl nitrogen entirely, possessing only 4 hydrogen bond acceptors versus the target compound's 5 . Similarly, 6-chloro-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine (CAS 7190-80-9) also lacks the sulfur atom and the pyridine ring, resulting in fundamentally different electronic and steric properties [1]. This structural distinction is critical because the pyridyl nitrogen can engage in key interactions with the hinge region of kinase active sites, as demonstrated for pyridine-containing kinase inhibitors, potentially altering selectivity profiles [2].
| Evidence Dimension | Hydrogen Bond Acceptor Count and Metal-Coordination Potential |
|---|---|
| Target Compound Data | 5 H-bond acceptors; pyridine nitrogen capable of metal coordination |
| Comparator Or Baseline | 6-chloro-3-(thiophen-2-yl) analog: 4 H-bond acceptors; no pyridine nitrogen. 6-chloro-3-phenyl analog: 4 H-bond acceptors; no sulfur, no pyridine. |
| Quantified Difference | Target compound has 1 additional H-bond acceptor and gains a metal-coordinating pyridine moiety vs. both comparators. |
| Conditions | Structural analysis and class-level inference from kinase inhibitor SAR literature. |
Why This Matters
The additional pyridine nitrogen provides a distinct pharmacophoric feature that can be exploited in fragment-based drug discovery or kinase selectivity screening, where precise H-bond networks govern target engagement.
- [1] PubChem. 6-Chloro-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine (CID 11282394). View Source
- [2] Boezio, A. A., et al. (2008). Discovery and Optimization of Triazolopyridazines as Potent and Selective Inhibitors of the c-Met Kinase. Journal of Medicinal Chemistry, 51(10), 2879-2882. View Source
